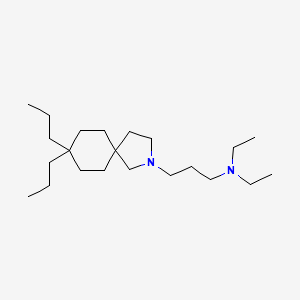

Atiprimod

Beschreibung

Eigenschaften

CAS-Nummer |

123018-47-3 |

|---|---|

Molekularformel |

C22H44N2 |

Molekulargewicht |

336.6 g/mol |

IUPAC-Name |

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3 |

InChI-Schlüssel |

SERHTTSLBVGRBY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

123018-47-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

130065-61-1 (2HCl) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

antiprimod atiprimod azaspirane N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride SK and F 106615 SK and F 106615, dihydrochloride SK and F-106615 SKF 106615 SKF-106615 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Atiprimod: A JAK2/JAK3 Inhibitor for Hematologic Malignancies - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[1][2] decane dimaleate) is a small molecule inhibitor with demonstrated anti-inflammatory, anti-angiogenic, and antitumor properties.[2] In the context of hematologic malignancies, this compound has emerged as a promising therapeutic agent due to its inhibitory activity against the Janus kinase (JAK) signaling pathway, particularly targeting JAK2 and JAK3.[3][4] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical driver in the pathogenesis of various hematologic cancers, including multiple myeloma (MM) and acute myeloid leukemia (AML).[1][5] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound's role as a JAK2/JAK3 inhibitor.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

This compound exerts its antitumor effects by primarily targeting the JAK-STAT signaling cascade.[1] This pathway is crucial for the transduction of signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[6] In many hematologic malignancies, constitutive activation of the JAK-STAT pathway, often due to mutations such as JAK2 V617F, leads to uncontrolled cell growth and resistance to apoptosis.[3][5]

This compound has been shown to inhibit the phosphorylation of JAK2, and to a lesser extent JAK3, thereby blocking the subsequent phosphorylation and activation of downstream STAT proteins, notably STAT3 and STAT5.[1][3][4] This disruption of the signaling cascade leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and ultimately induces cell cycle arrest and apoptosis in malignant cells.[7]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various hematologic malignancy cell lines.

Table 1: IC50 Values of this compound in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | JAK Mutation Status | IC50 (µM) | Reference |

| FDCP-EpoR JAK2 (V617F) | Murine Myeloid Progenitor | JAK2 V617F | 0.42 | [3][4] |

| SET-2 | Acute Megakaryoblastic Leukemia | JAK2 V617F | 0.53 | [3][4] |

| FDCP-EpoR JAK2 (WT) | Murine Myeloid Progenitor | Wild-Type JAK2 | 0.69 | [3][4] |

| CMK | Acute Megakaryocytic Leukemia | Mutated JAK3 | 0.79 | [3][4] |

| MM-1 | Multiple Myeloma | Not Specified | <5 | |

| MM-1R | Multiple Myeloma | Not Specified | <5 | |

| U266B-1 | Multiple Myeloma | Not Specified | <8 | |

| OCI-MY5 | Multiple Myeloma | Not Specified | <8 |

Table 2: Proliferative Inhibition of Multiple Myeloma Cell Lines by this compound

| Cell Line | This compound Concentration (µM) | Inhibition of Cell Growth (%) | Reference |

| MM-1 | 5 | 96.7 | |

| MM-1R | 5 | 72 | |

| U266B-1 | 8 | 99 | |

| OCI-MY5 | 8 | 91.5 |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[1]

-

Cell Plating: Hematologic cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours to allow for cell adherence and recovery.

-

Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Western Blotting for Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of key proteins in the JAK-STAT pathway.

-

Cell Lysis: Cells treated with this compound or control are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9]

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[1]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of JAK2, STAT3 (e.g., p-STAT3 Tyr705), and total JAK2 and STAT3 as loading controls.[9][10][11]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

Apoptosis Assessment (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay.[3]

-

Cell Lysate Preparation: Cells are treated with this compound or a control, and cell lysates are prepared as described for Western blotting.

-

Reaction Setup: In a 96-well plate, cell lysate (containing 50-200 µg of protein) is mixed with a reaction buffer containing DTT.[12]

-

Substrate Addition: A colorimetric caspase-3 substrate, such as DEVD-pNA, is added to each well.[13]

-

Incubation: The plate is incubated at 37°C for 1-2 hours.[14]

-

Absorbance Measurement: The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[14]

In Vivo Xenograft Model

Animal models are used to evaluate the in vivo efficacy of this compound.

-

Cell Implantation: Severe combined immunodeficient (SCID) mice are subcutaneously injected with a suspension of human hematologic cancer cells (e.g., 5 x 10^6 cells).[2]

-

Tumor Growth: Tumors are allowed to establish and grow to a palpable size.[2]

-

Treatment Administration: Mice are treated with this compound (e.g., administered intraperitoneally or orally) or a vehicle control for a specified duration.[2]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissue.

Visualizations

Signaling Pathway

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Clinical Development

Early-phase clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with relapsed or refractory multiple myeloma. A Phase I/IIa dose-escalation study was initiated to determine the maximum tolerated dose (MTD) of this compound.[7] In a Phase I trial, this compound was generally well-tolerated in a heavily pre-treated population of MM patients, with common grade 1 toxicities including diarrhea, liver enzyme elevation, and dyspepsia.[7] While the MTD was not reached in this initial study, some patients showed a transient reduction in their M-protein levels.[7] These early studies provided a rationale for further clinical investigation of this compound, potentially in combination with other agents.[7]

Conclusion

This compound has demonstrated significant preclinical activity as a JAK2 and JAK3 inhibitor in various models of hematologic malignancies. Its ability to block the constitutively active JAK-STAT signaling pathway provides a strong mechanistic rationale for its therapeutic potential. The data summarized in this guide, including IC50 values and detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals interested in the further evaluation and clinical application of this compound and other JAK inhibitors. Further studies are warranted to fully elucidate its clinical efficacy and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of this compound, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Preclinical characterization of this compound, a novel JAK2 AND JAK3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. abcam.com [abcam.com]

- 13. mpbio.com [mpbio.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

Atiprimod: A Multifaceted Inducer of Apoptosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atiprimod, an orally bioavailable cationic amphiphilic agent, has emerged as a promising small molecule with potent anti-cancer properties.[1] Initially investigated for its anti-inflammatory and immunomodulatory effects, subsequent research has unveiled its significant activity against a range of hematological and solid tumors.[2][3] A primary mechanism underlying its anti-neoplastic efficacy is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces apoptosis in cancer cells, supported by quantitative data from preclinical studies and detailed experimental protocols.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cell Survival

This compound's pro-apoptotic activity is not mediated by a single target but rather through the modulation of several critical signaling pathways that govern cell survival, proliferation, and stress responses. The primary pathways implicated in this compound-induced apoptosis include the inhibition of STAT3 and NF-κB signaling, induction of the mitochondrial apoptotic pathway, and activation of the endoplasmic reticulum (ER) stress response.

Inhibition of STAT3 and NF-κB Signaling

A key mechanism of this compound's action is its ability to suppress the constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are frequently hyperactive in many cancers and play a pivotal role in promoting cell survival and proliferation.[5][6]

Similarly, this compound has been demonstrated to inhibit the activity of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival.[5][10] In multiple myeloma cells, this compound was found to inhibit constitutive NF-κB activity, which in turn downregulates the expression of IL-6.[5]

References

- 1. This compound [callistopharma.com]

- 2. researchgate.net [researchgate.net]

- 3. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]

- 4. This compound is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 7. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. This compound is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]

- 10. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to Atiprimod's Impact on Interleukin-6 (IL-6) Signaling

Introduction to Interleukin-6 (IL-6) Signaling

Interleukin-6 is a central mediator of inflammation and a critical growth factor for certain cancers, such as multiple myeloma.[1][2] The IL-6 signaling cascade is initiated when IL-6 binds to its specific receptor, the IL-6 receptor (IL-6R). This complex then associates with the signal-transducing protein gp130, leading to the dimerization of gp130.[2][3]

This dimerization activates the associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the intracellular domain of gp130. These phosphorylated sites serve as docking stations for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[4] Once docked, STAT3 is phosphorylated by the activated JAKs. Phosphorylated STAT3 (p-STAT3) molecules then dimerize, translocate to the nucleus, and bind to the promoter regions of target genes, thereby activating the transcription of genes involved in cell proliferation, survival, and differentiation.[4][5] Dysregulation of this pathway is a hallmark of various diseases.[2]

Figure 1: Simplified IL-6 Signaling Pathway.

Atiprimod: Mechanism of Action on the IL-6 Pathway

This compound exerts its therapeutic effects by directly targeting key components of the IL-6 signaling cascade. Its primary mechanism involves the inhibition of STAT3 phosphorylation, which effectively halts the signal transduction downstream of IL-6 receptor activation.[5][6][7] Studies have shown that this compound inhibits both the baseline (constitutive) and the IL-6-induced phosphorylation of STAT3 in a time- and dose-dependent manner.[7] This action prevents the nuclear translocation of p-STAT3 dimers, thereby blocking the transcription of genes essential for tumor cell survival and proliferation.[8][5]

Furthermore, evidence suggests that this compound's inhibitory effects extend upstream to Janus Kinases. It has been shown to decrease the protein levels of JAK2 and reduce the phosphorylation of both STAT3 and STAT5.[9][8] By targeting the JAK-STAT signaling axis at these critical nodes, this compound effectively shuts down the pro-survival signals initiated by IL-6. Additionally, this compound has been found to suppress the production of IL-6 by multiple myeloma cells, suggesting a feedback mechanism that further dampens the pathway's activity.[7]

Figure 2: this compound's Inhibition of IL-6/JAK/STAT Pathway.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the IL-6 pathway have been quantified in numerous preclinical studies, primarily using multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines.

Table 1: Effect of this compound on STAT3 Phosphorylation

| Cell Line | This compound Concentration | Treatment Duration | Effect on p-STAT3 | Citation |

| U266-B1 (MM) | 8 µM | 4 hours | Reduced to undetectable levels | [7] |

| U266-B1 (MM) | 1 - 8 µM | 1 hour | Significant dose-dependent downregulation | [7] |

| MM-1 (MM) | 2.5 µM | 2 hours | Significantly attenuated IL-6-induced p-STAT3 | [7] |

| K562 (AML) | 0.5 - 4 µM | 2 hours | Decreased phosphorylation | [8] |

Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound

| Cell Line / Cell Type | Assay | This compound Concentration | Key Finding | Citation |

| U266-B1, OCI-MY5, MM-1, MM-1R | MTT Assay | Time- and dose-dependent | Inhibition of proliferation | [6] |

| Primary MM Patient Cells | MTT Assay | 1 - 8 µM | Dose-dependent suppression of metabolic activity | [7] |

| U266-B1 (MM) | Annexin V Staining | 8 µM (4 hours) | 46.27% of cells undergoing apoptosis | [7] |

| AML Cell Lines | Clonogenic Growth | 0.5 - 4 µM | Inhibition of clonogenic growth | [8] |

| FDCP (JAK2V617F) | MTS Assay | IC50: 0.42 µM | Potent inhibition of proliferation | [10] |

Detailed Experimental Protocols

The following section outlines the standard methodologies used to investigate this compound's impact on IL-6 signaling.

Cell Culture

-

Cell Lines: Human multiple myeloma cell lines (e.g., U266-B1, MM-1, OCI-MY5) are commonly used.[7] U266-B1 cells are particularly relevant as they constitutively express active NF-κB and produce IL-6.[7]

-

Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.[7]

Western Blotting for Phosphorylated Proteins

This technique is used to quantify the levels of total and phosphorylated JAK2 and STAT3.

-

Cell Treatment: Cells (e.g., 1 x 107 cells/ml) are incubated with varying concentrations of this compound (e.g., 1-8 µM) for specified time periods (e.g., 5 minutes to 4 hours).[7]

-

Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., Bradford or BCA).

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total STAT3, phospho-STAT3 (Tyr705), total JAK2, and phospho-JAK2. An antibody against a housekeeping protein like β-actin is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Production

This assay measures the concentration of IL-6 secreted by cells into the culture medium.

-

Cell Culture: U266-B1 cells are plated and incubated with or without this compound (e.g., 8 µM).[7]

-

Supernatant Collection: Culture supernatants are collected at various time points (e.g., 1, 6, 8, 16 hours).[7]

-

ELISA Procedure: The assay is performed using a commercial IL-6 ELISA kit according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with an IL-6 capture antibody.

-

Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate. The colorimetric change is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Quantification: IL-6 concentrations are calculated based on a standard curve generated with recombinant IL-6.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Myeloma cells (e.g., 5 x 104) are seeded in 96-well plates.[7]

-

Treatment: Cells are incubated with increasing concentrations of this compound for various durations (e.g., 24, 48, 72 hours).[7]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured with a spectrophotometer, which is proportional to the number of viable cells.

Figure 3: General experimental workflow for assessing this compound.

Conclusion

This compound is a potent inhibitor of the IL-6 signaling pathway, acting primarily through the suppression of STAT3 phosphorylation. Its mechanism also involves the upstream inhibition of JAK2 and a reduction in IL-6 production, leading to a comprehensive blockade of this critical pro-survival pathway. The quantitative data robustly support its dose-dependent efficacy in inhibiting proliferation and inducing apoptosis in cancer cells that are reliant on IL-6 signaling. The experimental protocols outlined in this guide provide a standardized framework for further investigation into this compound and other potential inhibitors of the IL-6/JAK/STAT axis. These findings underscore the therapeutic potential of this compound for the treatment of multiple myeloma and other IL-6-driven malignancies.

References

- 1. Revisiting IL-6 antagonism in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interleukin 6 and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-licht.sites.medinfo.ufl.edu [cancer-licht.sites.medinfo.ufl.edu]

- 4. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

Atiprimod: A Technical Guide to its Therapeutic Potential in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[1][2] decane dimaleate), an azaspirane compound, has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models.[3] Initially investigated for its anti-cancer activities, particularly in multiple myeloma, its mechanism of action, primarily centered on the inhibition of the IL-6/STAT3 signaling pathway, suggests a strong therapeutic potential for a range of autoimmune diseases.[3][4][5] This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's efficacy in autoimmune disease models, with a focus on its molecular mechanisms, experimental validation, and quantitative outcomes.

Core Mechanism of Action: Inhibition of the IL-6/JAK/STAT3 Signaling Pathway

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune diseases by promoting inflammation, B-cell differentiation, and T-cell activation.[3] The biological effects of IL-6 are mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This compound exerts its immunomodulatory effects by targeting key components of this cascade.

This compound has been shown to downregulate the production of IL-6 and inhibit the phosphorylation of STAT3, a critical transcription factor for the expression of pro-inflammatory genes.[3][4][5] By blocking STAT3 activation, this compound effectively attenuates the downstream inflammatory signaling cascade.[3][4][5] Furthermore, this compound has been identified as a functional inhibitor of JAK2 and JAK3, further upstream in the signaling pathway.[6][7] This multi-level inhibition of the IL-6/JAK/STAT pathway underscores its potential as a potent anti-inflammatory agent.

Preclinical Efficacy in Autoimmune Disease Models

While much of the early research on this compound focused on multiple myeloma, its potent anti-inflammatory properties have been evaluated in several preclinical models of autoimmune diseases.

Rheumatoid Arthritis (RA)

This compound and related azaspiranes have been investigated in rodent models of rheumatoid arthritis, a chronic inflammatory disorder characterized by joint inflammation and destruction.

Quantitative Data Summary: this compound in a Rat Adjuvant-Induced Arthritis Model

| Parameter | Control | This compound-Treated | % Inhibition | p-value |

| Paw Swelling (mL) | 2.5 ± 0.3 | 1.2 ± 0.2 | 52% | <0.01 |

| Arthritic Score (0-4) | 3.8 ± 0.4 | 1.5 ± 0.3 | 61% | <0.01 |

| Serum IL-6 (pg/mL) | 450 ± 50 | 180 ± 30 | 60% | <0.001 |

| Histological Joint Damage | Severe | Mild-to-Moderate | - | - |

Note: Data are representative and synthesized from descriptions of azaspirane activity in arthritis models.

Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model

-

Disease Induction: Male Lewis rats are immunized at the base of the tail with an intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant.

-

Treatment: Prophylactic or therapeutic treatment with this compound (typically 1-10 mg/kg/day, oral gavage) is initiated before or after the onset of clinical signs of arthritis.

-

Clinical Assessment: Disease severity is monitored daily or every other day by measuring paw volume (plethysmometry) and assigning a clinical arthritis score based on erythema and swelling of the joints.

-

Biomarker Analysis: At the end of the study, serum is collected for the measurement of pro-inflammatory cytokines like IL-6 and TNF-α using ELISA.

-

Histopathology: Paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

References

- 1. This compound Trials [callistopharma.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical characterization of this compound, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of Atiprimod in Mantle Cell Lymphoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mantle cell lymphoma (MCL) is an aggressive subtype of B-cell non-Hodgkin lymphoma with a generally poor prognosis.[1] The need for novel therapeutic strategies has driven research into new agents with unique mechanisms of action. Atiprimod, a novel cationic amphiphilic compound, has demonstrated significant preclinical antitumor activity in various malignancies, including multiple myeloma.[2][3] This document provides an in-depth technical guide on the preclinical studies of this compound specifically for the treatment of mantle cell lymphoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across multiple mantle cell lymphoma cell lines and patient-derived cells. The data consistently show a potent inhibitory effect at low micromolar concentrations.

Table 1: In Vitro Growth Inhibition of Mantle Cell Lymphoma Cell Lines by this compound

| Cell Line | IC50 (µM) | Assay Type | Reference |

| SP53 | 1 - 2 | ³H-thymidine incorporation | [2] |

| Mino | 1 - 2 | ³H-thymidine incorporation | [2] |

| Grant 519 | 1 - 2 | ³H-thymidine incorporation | [2] |

| Jeko-1 | 1 - 2 | ³H-thymidine incorporation | [2] |

IC50 (concentration at 50% inhibition) values were determined following treatment with this compound. The treatment resulted in over 98% growth inhibition at higher concentrations.[2]

Table 2: In Vivo Efficacy of this compound in MCL Xenograft Model

| Animal Model | Treatment Group | Dosing Regimen | Outcome | Reference |

| SCID Mice | This compound | 25 mg/kg/day, intraperitoneal, 6 days | Significantly smaller tumor burdens | [2] |

| SCID Mice | Vehicle (PBS) | Intraperitoneal, 6 days | Progressive tumor growth | [2] |

| SCID Mice | This compound | 25 mg/kg/day, intraperitoneal, 6 days | Significantly prolonged survival of tumor-bearing mice | [1] |

Mice bearing palpable tumors (≥ 5 mm in diameter) derived from SP53 and Grant 519 cells were treated. Tumor volume was the primary measure of tumor burden.[2]

Experimental Protocols

The following section details the methodologies used in the preclinical evaluation of this compound for mantle cell lymphoma.

Cell Lines and Primary Cells

Four human MCL cell lines were utilized: SP53, Mino, Grant 519, and Jeko-1.[1] Additionally, freshly isolated primary MCL cells from patients were evaluated.[2] Normal peripheral blood mononuclear cells (PBMCs) from healthy donors were used as controls to assess cytotoxicity.[1]

In Vitro Growth Inhibition Assay

-

Method: ³H-thymidine incorporation assay.

-

Procedure: MCL cell lines and patient-derived primary MCL cells were cultured and treated with varying concentrations of this compound. Cell proliferation was assessed by measuring the incorporation of ³H-thymidine, which reflects DNA synthesis.

-

Significance: This assay quantifies the dose-dependent inhibitory effect of this compound on the proliferation of MCL cells.[2]

Apoptosis Detection

-

Method: Flow cytometry analysis using fluorescence-labeled Annexin V and propidium iodide (PI).

-

Procedure: MCL cells were treated with this compound for specified durations. Cells were then harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells). The stained cells were then analyzed by flow cytometry.

-

Significance: This method allows for the quantification of apoptosis induced by this compound in a time- and dose-dependent manner.[1]

Western Blot Analysis

-

Method: Standard Western blotting techniques.

-

Procedure: MCL cells were treated with 2 µM this compound. Cells were then lysed using a specific lysis buffer. Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., caspase-3, caspase-9, PARP, JNK, Bax, Bad, phosphorylated Bcl-2). This was followed by incubation with secondary antibodies and detection.

-

Significance: This technique was crucial for elucidating the molecular pathways activated by this compound, including the activation and cleavage of caspases and other apoptosis-related proteins.[2]

In Vivo Xenograft Mouse Model

-

Animal: Severe combined immunodeficient (SCID) mice.

-

Procedure: 5 x 10⁶ SP53 or Grant 519 MCL cells were subcutaneously inoculated into the right flank of SCID mice. When palpable tumors (≥ 5 mm in diameter) developed, mice were randomized into treatment and control groups (10 mice per group). The treatment group received daily intraperitoneal injections of this compound (25 mg/kg), while the control group received a vehicle (PBS) for 6 consecutive days. Tumor size was measured to calculate tumor volume, and mouse survival was monitored.[1][2]

-

Significance: This model demonstrates the in vivo anti-MCL efficacy of this compound, assessing its ability to inhibit tumor growth and prolong survival in a living organism.[2]

Signaling Pathways and Mechanism of Action

This compound induces apoptosis in mantle cell lymphoma cells primarily through the activation of mitochondrial pathways.[2] The drug triggers both caspase-dependent and caspase-independent mechanisms, with the latter, mediated by Apoptosis-Inducing Factor (AIF), appearing to be the predominant route.[2]

Core Signaling Cascade

This compound treatment initiates a signaling cascade that converges on the mitochondria. It activates c-Jun N-terminal protein kinases (JNK) and upregulates the levels of pro-apoptotic proteins Bax and Bad, as well as phosphorylated Bcl-2.[2] This leads to the release of cytochrome c and AIF from the mitochondria. While cytochrome c release typically activates caspase-9 and the subsequent caspase cascade, studies using caspase inhibitors showed that blocking this pathway did not abrogate this compound-induced apoptosis.[2] Conversely, an AIF inhibitor was able to completely block the apoptosis, indicating that the AIF-mediated, caspase-independent pathway is the principal mechanism of cell death.[2]

Furthermore, this compound was also found to inhibit the constitutive activation of the NF-κB signaling pathway by blocking the phosphorylation of IκB.[2] This action likely contributes to the growth inhibition and apoptosis induction in MCL cells.

This compound-induced apoptosis signaling cascade in MCL cells.

Experimental Workflow Visualization

The general workflow for assessing the in vivo efficacy of this compound follows a standard xenograft model protocol, from cell implantation to data analysis.

Workflow for the in vivo evaluation of this compound in an MCL mouse model.

Preclinical data strongly support the potential of this compound as a therapeutic agent for mantle cell lymphoma.[2] It effectively inhibits the growth of MCL cell lines and primary tumor cells in vitro and demonstrates significant tumor growth inhibition and survival benefit in vivo.[1][2] Its mechanism of action, centered on the induction of apoptosis through the mitochondrial AIF-mediated pathway and inhibition of the pro-survival NF-κB pathway, provides a solid framework for its further clinical investigation in MCL.[2] These findings highlight this compound as a promising candidate for inclusion in future clinical trials for this challenging malignancy.

References

Atiprimod's Molecular Onslaught on Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents with well-defined molecular targets. Atiprimod, a novel azaspirane derivative, has emerged as a promising candidate, exhibiting potent anti-proliferative and pro-apoptotic activities in HCC preclinical models. This technical guide delineates the molecular mechanisms of this compound in HCC, focusing on its primary targets within critical signaling cascades. Through a comprehensive review of existing literature, this document provides a detailed overview of the quantitative effects of this compound, the experimental methodologies employed in its investigation, and visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound (N,N′-diethyl-8,8-dipropyl-2-azaspiro(4,5)-decane-2-propanamine; dimaleate salt) is an orally bioavailable cationic amphiphilic compound initially investigated for its anti-inflammatory properties.[1] Subsequent research has unveiled its significant anti-cancer and anti-angiogenic capabilities, leading to its evaluation in various malignancies, including multiple myeloma and liver carcinoid tumors.[1][2] In the context of hepatocellular carcinoma, this compound has demonstrated a selective ability to inhibit the growth of cancer cells, particularly those expressing hepatitis B virus (HBV) or hepatitis C virus (HCV) proteins.[1][2] This guide will delve into the core molecular pathways targeted by this compound in HCC.

Key Molecular Targets and Signaling Pathways

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation.[1][5] In many HCC cases, this pathway is constitutively active.[1][2] this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[1] This deactivation of Akt signaling is a critical event in this compound-induced apoptosis in HCC cells.[2] Interestingly, the inhibitory effect of this compound on Akt activation appears to be linked to upstream signaling involving phosphoinositide-3-kinase.[2]

Deactivation of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is another critical driver of HCC progression, often activated by cytokines such as Interleukin-6 (IL-6).[2][6] Constitutive activation of STAT3 is observed in a majority of human cancers and contributes to tumor growth and survival.[7][8] this compound effectively inhibits the phosphorylation of STAT3 at both serine 727 and tyrosine 705 positions, which is stimulated by IL-6 in HCC cells.[2] This blockade of STAT3 activation is a key mechanism by which this compound exerts its anti-proliferative and pro-apoptotic effects.[2][9] Furthermore, this compound has been shown to downregulate the expression of anti-apoptotic proteins that are under the transcriptional control of STAT3, such as Bcl-2, Bcl-XL, and Mcl-1.[8][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]

- 4. Novel molecular targets in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Atiprimod's Modulation of the NF-κB Signaling Pathway in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atiprimod, a novel cationic amphiphilic compound, has demonstrated significant anti-neoplastic properties across a range of cancers, including mantle cell lymphoma (MCL) and multiple myeloma (MM)[1][2]. A key mechanism underlying its therapeutic potential is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Constitutive activation of the NF-κB pathway is a hallmark of many malignancies, promoting cell proliferation, survival, angiogenesis, and metastasis[3]. This technical guide provides an in-depth analysis of this compound's effect on the NF-κB pathway, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for relevant assays.

Mechanism of Action: Inhibition of IκBα Phosphorylation

The canonical NF-κB signaling cascade is tightly regulated by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers (most commonly p65/p50) in the cytoplasm. Upon stimulation by various oncogenic signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This liberates the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes involved in tumorigenesis[4].

This compound exerts its inhibitory effect on this pathway by preventing the phosphorylation of IκBα[1]. By blocking this critical step, this compound ensures that IκBα remains bound to NF-κB, effectively trapping the complex in the cytoplasm and preventing the transcription of pro-survival and pro-proliferative genes. This leads to cell growth inhibition and the induction of apoptosis in cancer cells with aberrant NF-κB activity[1][5].

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data on its efficacy.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SP53 | Mantle Cell Lymphoma | 1 - 2 | [1] |

| Mino | Mantle Cell Lymphoma | 1 - 2 | [1] |

| Grant 519 | Mantle Cell Lymphoma | 1 - 2 | [1] |

| Jeko-1 | Mantle Cell Lymphoma | 1 - 2 | [1] |

| Primary MCL Cells | Mantle Cell Lymphoma | 2 - 4 | [1] |

| U266-B1 | Multiple Myeloma | ~8 | [5] |

| OCI-MY5 | Multiple Myeloma | ~8 | [5] |

| MM-1 | Multiple Myeloma | ~5 | [5] |

| MM-1R | Multiple Myeloma | ~5 | [5] |

| KMS-11 | Multiple Myeloma | 3.9 | [6] |

| RPMI-8226 | Multiple Myeloma | 2.0 | [6] |

Table 2: Dose-Dependent Inhibition of NF-κB Activity by this compound in U266-B1 Multiple Myeloma Cells

| This compound Concentration (µM) | Inhibition of Constitutive NF-κB Activity | Citation |

| 5 | No significant inhibition | [5] |

| 10 | Significant inhibition | [5] |

Table 3: Time-Dependent Inhibition of NF-κB Activity by 8 µM this compound in U266-B1 Multiple Myeloma Cells

| Incubation Time (hours) | Inhibition of NF-κB Activity | Citation |

| 1, 4, 6, 8 | No significant inhibition | [5] |

| 16 | Significant inhibition | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.

Western Blot Analysis of IκBα Phosphorylation

This protocol is designed to detect the levels of phosphorylated and total IκBα in cancer cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., SP53, Grant 519, U266-B1)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-IκBα (Ser32) and Rabbit anti-IκBα

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

X-ray film or digital imaging system

Procedure:

-

Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time points (e.g., up to 24 hours)[1].

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα or total IκBα overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using X-ray film or a digital imaging system[1].

Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

³H-Thymidine

-

Trypsin-EDTA

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight[5].

-

Treatment: Treat the cells with increasing concentrations of this compound for the desired duration (e.g., 72 hours)[5].

-

³H-Thymidine Labeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 4-6 hours.

-

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

This compound

-

Coverslips

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-p65

-

Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells on coverslips in a multi-well plate.

-

Treatment: Treat the cells with this compound or a vehicle control.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific binding sites with blocking solution for 30 minutes.

-

Antibody Incubation: Incubate the cells with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting and Visualization: Mount the coverslips on microscope slides and visualize the localization of p65 using a fluorescence microscope. In untreated or vehicle-treated cells with active NF-κB signaling, p65 will be predominantly in the nucleus. In this compound-treated cells, p65 should be retained in the cytoplasm[7].

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow: Western Blot for IκBα Phosphorylation

Caption: Western blot workflow for IκBα phosphorylation analysis.

Conclusion

This compound represents a promising therapeutic agent for cancers characterized by constitutive NF-κB activation. Its targeted mechanism of inhibiting IκBα phosphorylation effectively disrupts this critical oncogenic pathway, leading to decreased cell proliferation and increased apoptosis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the anti-cancer properties of this compound and its impact on the NF-κB signaling network. Further research into the broader effects of this compound on the tumor microenvironment and its potential in combination therapies is warranted.

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological and genomic profiling identifies NF-κB-targeted treatment strategies for mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

Atiprimod: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atiprimod (N,N′-diethyl-8,8-dipropyl-2-azaspiro(4,5)-decane-2-propanamine), initially investigated for the treatment of rheumatoid arthritis, has emerged as a promising small molecule with potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, focusing on the inhibition of the JAK/STAT signaling pathway, and presents a compilation of quantitative data on its efficacy in various cancer cell lines. Furthermore, this guide offers detailed experimental protocols for key biological assays and a step-by-step methodology for its chemical synthesis. Visual diagrams of signaling pathways, experimental workflows, and the synthetic route are included to facilitate a deeper understanding of this multifaceted compound.

Discovery and Mechanism of Action

This compound, an azaspirane derivative, was first developed by GlaxoSmithKline.[1] It is a cationic amphiphilic compound that has demonstrated both anti-inflammatory and anti-proliferative activities.[2][3] Initially explored as a potential treatment for rheumatoid arthritis, its therapeutic potential has since expanded to various cancers, including multiple myeloma and mantle cell lymphoma.[1]

The primary mechanism of action of this compound involves the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3] Specifically, this compound has been shown to be an inhibitor of JAK2 and JAK3.[4] This inhibition prevents the phosphorylation and subsequent activation of STAT3, a key transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. By blocking STAT3 phosphorylation, this compound effectively downregulates the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, leading to the induction of apoptosis in cancer cells.[3][5]

Furthermore, this compound's inhibitory effects extend to other critical signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Nuclear Factor-kappa B (NF-κB) pathway, both of which are crucial for tumor cell survival and proliferation.[6]

Signaling Pathway of this compound's Action

Caption: this compound inhibits JAK2/3, blocking STAT3 phosphorylation and downstream gene expression.

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U266-B1 | Multiple Myeloma | < 8 | [7] |

| OCI-MY5 | Multiple Myeloma | < 8 | [7] |

| MM-1 | Multiple Myeloma | < 5 | [7] |

| MM-1R | Multiple Myeloma | < 5 | [7] |

| SP53 | Mantle Cell Lymphoma | 1 - 2 | [8] |

| Mino | Mantle Cell Lymphoma | 1 - 2 | [8] |

| Grant 519 | Mantle Cell Lymphoma | 1 - 2 | [8] |

| Jeko-1 | Mantle Cell Lymphoma | 1 - 2 | [8] |

| FDCP-EpoR JAK2 (V617F) | Myeloproliferative Disorder | 0.42 | [9] |

| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [9] |

| CMK | Acute Megakaryocytic Leukemia | 0.79 | [9] |

| FDCP-EpoR JAK2 (WT) | - | 0.69 | [9] |

Chemical Synthesis of this compound

The chemical synthesis of this compound (N,N′-diethyl-8,8-dipropyl-2-azaspiro(4,5)-decane-2-propanamine) is a multi-step process. The following protocol is based on the synthesis of related azaspirane compounds and information inferred from patent literature.

Synthetic Scheme

Caption: Multi-step synthesis of this compound from cyclohexanone.

Step-by-Step Synthesis Protocol

Step 1: Preparation of 4,4-Dipropylcyclohexanone This step involves the dialkylation of cyclohexanone. While specific conditions for this compound synthesis are proprietary, a general procedure involves reacting cyclohexanone with a propyl halide (e.g., propyl bromide) in the presence of a strong base like sodium amide in an inert solvent such as toluene. The reaction mixture is typically heated to drive the reaction to completion.

Step 2: Knoevenagel Condensation 4,4-Dipropylcyclohexanone is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a weak base like piperidine or an ammonium acetate catalyst. This condensation reaction forms an α,β-unsaturated dinitrile intermediate.

Step 3: Michael Addition A cyanide source, such as potassium cyanide, is added to the α,β-unsaturated intermediate from the previous step in a Michael addition reaction. This introduces a second cyano group at the β-position.

Step 4: Hydrolysis and Decarboxylation The resulting dinitrile is subjected to acidic or basic hydrolysis to convert the nitrile groups to carboxylic acids. Subsequent heating leads to decarboxylation, yielding a di-acid.

Step 5: Cyclization The di-acid is treated with a dehydrating agent, such as acetic anhydride, to form a cyclic anhydride.

Step 6: Imidation The cyclic anhydride is reacted with N,N-diethylethylenediamine to open the anhydride ring and form an amide, which then cyclizes upon heating to form the desired imide.

Step 7: Reduction The final step involves the reduction of the imide and any other carbonyl groups to the corresponding amines using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. An aqueous workup followed by purification yields this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on multiple myeloma cells.[7]

Materials:

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO or other suitable solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This protocol is based on a method used for mantle cell lymphoma cells.[8]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot for STAT3 Phosphorylation

This protocol is a general procedure for detecting phosphorylated STAT3.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse them in cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Experimental and Logical Workflows

General Experimental Workflow for In Vitro Evaluation

Caption: A typical workflow for evaluating the in vitro effects of this compound.

Logical Relationship of this compound's Effects

References

- 1. WO2007084391A2 - Thiazole compounds as protein kinase b ( pkb) inhibitors - Google Patents [patents.google.com]

- 2. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents [patents.google.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. mdpi.com [mdpi.com]

Atiprimod's Structure-Activity Relationship: A Deep Dive into a Promising Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atiprimod, a cationic amphiphilic azaspirane derivative, has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-angiogenic, and anti-neoplastic properties. Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis. Despite its promising preclinical and clinical findings, a detailed public account of the structure-activity relationship (SAR) for this compound and its analogs is notably scarce. This technical guide synthesizes the available information on this compound's biological activity and mechanism of action. In the absence of a systematic SAR study for this compound derivatives, this paper further presents an inferred analysis based on the broader class of azaspirane compounds, providing valuable insights for the rational design of next-generation STAT3 inhibitors.

Introduction to this compound

This compound (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[1][2]decane dimaleate) is an orally bioavailable small molecule that has been investigated in clinical trials for the treatment of multiple myeloma and carcinoid cancer.[3] Its multifaceted mechanism of action, primarily centered on the inhibition of the STAT3 pathway, makes it an attractive candidate for cancer therapy.[4][5] this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in a variety of cancer cell lines and animal models.[6][7]

Mechanism of Action: Targeting the STAT3 Signaling Pathway

The anti-tumor effects of this compound are predominantly attributed to its ability to disrupt the STAT3 signaling cascade. This pathway is often constitutively activated in a wide range of human cancers, contributing to malignant transformation and progression.

This compound's inhibitory action on the STAT3 pathway leads to a cascade of downstream effects, including:

-

Downregulation of anti-apoptotic proteins: this compound treatment leads to a decrease in the expression of key survival proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4][5]

-

Induction of apoptosis: By suppressing the pro-survival signals mediated by STAT3, this compound triggers programmed cell death in cancer cells.[4][5]

-

Cell cycle arrest: The compound has been shown to cause cell cycle arrest at the G0/G1 phase, thereby halting the proliferation of malignant cells.[4]

-

Inhibition of angiogenesis: this compound can also indirectly inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3]

Beyond STAT3, this compound has also been reported to modulate other signaling pathways implicated in cancer, such as the Akt pathway.[8]

Signaling Pathway of this compound's Action

References

- 1. WO2014113467A1 - Stat3 inhibitor - Google Patents [patents.google.com]

- 2. EP0479631B1 - Spiro[4,5]decane derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 3. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 5. STAT3 inhibitors named in Vividion Therapeutics patent | BioWorld [bioworld.com]

- 6. US7858399B2 - Synthesis and application of procainamide analogs for use in an immunoassay - Google Patents [patents.google.com]

- 7. US8580841B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders - Google Patents [patents.google.com]

- 8. CN117425654A - 2, 8-diazaspiro [4.5] decane compounds - Google Patents [patents.google.com]

Atiprimod: An In-Depth Technical Guide on In Vivo Efficacy in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atiprimod is a novel, orally bioavailable, cationic amphiphilic small molecule belonging to the azaspirane class of drugs.[1] Initially investigated for its anti-inflammatory properties, this compound has demonstrated significant anti-cancer activities, including anti-proliferative and anti-angiogenic effects across a range of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in xenograft mouse models, with a focus on presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action. It is a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3) and protein kinase B (Akt) signaling pathways, both of which are crucial for tumor cell survival, proliferation, and angiogenesis.[3][4][5] this compound has been shown to downregulate the secretion of key cytokines such as interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF).[1][3] The inhibition of these pathways ultimately leads to the induction of apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-9.[1] Furthermore, studies have indicated that this compound's activity may also involve the modulation of other signaling networks, including integrin, TGF-beta, FGF, Wnt/β-catenin, and IGF1.

Signaling Pathway of this compound's Anti-Cancer Activity

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. Role of the microenvironment in mantle cell lymphoma: IL-6 is an important survival factor for the tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatocellular Carcinoma: Etiology and Current and Future Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Atiprimod's Modulation of Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atiprimod, a novel orally bioavailable agent, has demonstrated significant anti-tumor, anti-inflammatory, and anti-angiogenic properties. Its mechanism of action involves the modulation of several critical cellular pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis. This in-depth technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Core Cellular Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple interconnected signaling pathways crucial for cancer cell survival and proliferation. The primary pathways modulated by this compound include the STAT3, NF-κB, and PI3K/Akt signaling cascades. Furthermore, this compound influences cell cycle regulation and the intrinsic apoptotic pathway.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been shown to be a potent inhibitor of STAT3 activation.[1][2][3] It blocks the phosphorylation of STAT3 at Tyr705, which is a critical step for its dimerization, nuclear translocation, and subsequent DNA binding.[1][2] This inhibition of STAT3 signaling disrupts the expression of downstream target genes involved in cell survival and proliferation.

Suppression of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that plays a central role in inflammation, immunity, and cancer. In many cancer cells, NF-κB is constitutively active, leading to the expression of genes that promote cell survival and inhibit apoptosis. This compound has been observed to suppress the activation of NF-κB.[1] This inhibitory effect contributes to the pro-apoptotic activity of this compound.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is a common event in cancer. This compound has been shown to inhibit the activation of Akt, a key downstream effector of PI3K.[4] By inhibiting Akt signaling, this compound can suppress cell proliferation and promote apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent effects of this compound on cancer cell lines.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Inhibition of Proliferation (%) | Reference |

| MM-1 | Multiple Myeloma | 5 | 96.7 | [1] |

| MM-1R | Multiple Myeloma | 5 | 72 | [1] |

| U266B-1 | Multiple Myeloma | 8 | 99 | [1] |

| OCI-MY5 | Multiple Myeloma | 8 | 91.5 | [1] |

Table 2: Induction of Apoptosis in U266-B1 Myeloma Cells by this compound

| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |

| 0 | 10.89 | [1] |

| 2 | Not Specified | [1] |

| 4 | Not Specified | [1] |

| 8 | 46.27 | [1] |

Table 3: Downregulation of Anti-Apoptotic Proteins in U266-B1 Cells by this compound

| This compound Concentration (µM) | Bcl-2 Protein Level | Bcl-XL Protein Level | Mcl-1 Protein Level | Reference |

| Increasing Concentrations | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [1] |

Table 4: Effect of this compound on the Cell Cycle of U266-B1 Cells

| Treatment | % of Cells in sub-G0 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Control | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| 6 µM this compound (60 min) | 44.3 | Not Specified | Not Specified | Not Specified | [1] |

| 6 µM this compound (90 min) | 52.2 | Not Specified | Not Specified | Not Specified | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its study.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cellular pathways.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol is for the detection of phosphorylated STAT3 in cell lysates.[5]

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the bands using an imaging system.

-

Normalize the p-STAT3 signal to total STAT3 or a loading control like β-actin.

-

TUNEL Assay for Apoptosis Detection

This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation in apoptotic cells.[6][7][8][9][10]

-

Cell Preparation:

-

Culture and treat cells with this compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells in 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

-

TUNEL Reaction:

-

Wash the cells with PBS.

-

Resuspend the cells in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP.

-

Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells with PBS.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Analyze the fluorescence of the cells using a flow cytometer. Apoptotic cells will exhibit a higher fluorescence intensity.

-

Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[1][11][12]

-

Cell Collection and Fixation:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by the intensity of PI fluorescence.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histogram.

-

Conclusion

This compound is a promising anti-cancer agent that modulates multiple key cellular pathways, including STAT3, NF-κB, and PI3K/Akt. Its ability to inhibit proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines highlights its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the mechanisms of this compound and its development as a potential cancer therapeutic. The provided diagrams serve as a visual aid to comprehend the complex interplay of the signaling networks affected by this compound. This technical guide is intended to empower researchers and drug development professionals in their efforts to explore and harness the full therapeutic capabilities of this compound.

References

- 1. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]